molecular formula C18H18FNO3 B2514939 3-fluoro-N-(isochroman-3-ylmethyl)-4-methoxybenzamide CAS No. 2034527-15-4

3-fluoro-N-(isochroman-3-ylmethyl)-4-methoxybenzamide

Cat. No.: B2514939
CAS No.: 2034527-15-4
M. Wt: 315.344
InChI Key: HPGGZECWTPGPBB-UHFFFAOYSA-N
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Description

Product Overview: 3-fluoro-N-(isochroman-3-ylmethyl)-4-methoxybenzamide (CAS 2034527-15-4) is a synthetic organic compound with the molecular formula C 18 H 18 FNO 3 and a molecular weight of 315.34 g/mol . This benzamide derivative is characterized by a fused isochroman ring system and is supplied as a high-purity building block for research and development applications. Research Value and Potential Applications: This compound is primarily used as a key intermediate in medicinal chemistry and drug discovery efforts. Its molecular structure, which incorporates a fluorinated aromatic system and a rigid heterocyclic moiety, is commonly explored in the design of pharmacologically active molecules. Specifically, compounds within the benzamide chemical class have demonstrated significant research interest as inhibitors for various therapeutic targets. For instance, structurally related 2,3-dihydroxybenzamide scaffolds have been investigated as novel inhibitors of HIV-1 integrase, a critical viral enzyme, highlighting the potential of this chemical family in antiviral research . The presence of the isochroman group makes this compound a valuable scaffold for constructing diverse molecular architectures for screening and structure-activity relationship (SAR) studies. Handling and Compliance: This product is intended for research purposes only and is not classified as a drug. It is strictly for use in laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) before handling and adhere to all appropriate safety protocols. Procurement: Available for quick delivery in various quantities to support your ongoing research projects .

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3-fluoro-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3/c1-22-17-7-6-13(9-16(17)19)18(21)20-10-15-8-12-4-2-3-5-14(12)11-23-15/h2-7,9,15H,8,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGGZECWTPGPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2CC3=CC=CC=C3CO2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxa-Pictet–Spengler Reaction for Isochroman Core Formation

The oxa-Pictet–Spengler reaction is a cornerstone for isochroman synthesis. Source details an optimized protocol using epoxides and alcohols in hexafluoroisopropanol (HFIP) with triflic acid (TfOH) catalysis:

Representative Protocol

  • Reactants : 2-(4-Nitrophenyl)oxirane (1a) and benzyl alcohol.
  • Conditions : 10 mol% TfOH in HFIP, room temperature, 1 hour.
  • Yield : 70–85% for α-alkoxy isochromans.

This method avoids high temperatures and enables gram-scale synthesis (e.g., 1.4 g of 2e in 85% yield).

Functionalization to Isochroman-3-ylmethylamine

Post-cyclization, the introduction of the methylamine group proceeds via:

  • Bromination at C-3 : Electrophilic substitution or directed lithiation.
  • Nucleophilic displacement : Reaction with aqueous ammonia or Gabriel synthesis.

Alternative routes from Source employ 6-endo-cyclization of ortho-ynamidyl aldehydes to generate amino-isochromenes, though adaptation is required for the methylamine variant.

Synthesis of 3-Fluoro-4-Methoxybenzoyl Precursors

Reduction of 3-Fluoro-4-Methoxybenzoic Acid

Source outlines the borane-dimethylsulfide (BMS) reduction of 3-fluoro-4-methoxybenzoic acid to the corresponding benzyl alcohol:

Step Reagents/Conditions Yield
1 BMS, trimethyl borate, THF, 0°C → RT 100%

The alcohol intermediate is subsequently oxidized back to the acid or converted to an acyl chloride for amidation.

Nitrile Reduction to Amine

Source demonstrates Raney-Nickel-catalyzed hydrogenation of 3-fluoro-4-methoxybenzonitrile to (3-fluoro-4-methoxyphenyl)methanamine:

Step Reagents/Conditions Yield
1 Raney-Ni, MeOH, RT, overnight 90%

This amine serves as a critical intermediate for alternative amidation routes.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

A standard approach involves activating the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):

Protocol

  • Reactants : 3-Fluoro-4-methoxybenzoic acid, isochroman-3-ylmethylamine.
  • Conditions : EDCI (1.2 eq), HOBt (1.1 eq), DCM, 0°C → RT, 12 h.
  • Workup : Aqueous extraction, column chromatography (SiO₂, EtOAc/hexane).

Direct Amidation via Acyl Chloride

Source reports dichloromethane (DCM)-mediated coupling using in situ-generated acyl chloride:

Protocol

  • Acyl chloride formation : SOCl₂, reflux, 2 h.
  • Coupling : Amine (1.2 eq), triethylamine (TEA, 5 eq), DCM, 0°C → RT, overnight.
  • Yield : 45% after column purification.

Optimization and Challenges

Electrochemical Cross-Coupling for Direct Functionalization

Source highlights electrochemical α-C(sp³)–H/O–H cross-coupling using benzoic acid as a mediator. Applied to isochromans, this could enable direct introduction of the benzamide group without pre-forming the amine:

Advantages

  • Mild conditions (room temperature, undivided cell).
  • Scalability (gram-scale demonstrated).

Limitations

  • Requires optimization for electron-deficient aromatics.

Competing Pathways in Amidation

Key challenges include:

  • Epimerization : Racemization at the isochroman’s 3-position.
  • Solvent selection : HFIP improves cyclization but may complicate amidation.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (t, J = 2.8 Hz, 1H, CONH), 7.51–6.92 (aromatic), 4.58 (d, J = 5.6 Hz, CH₂NH), 3.89 (s, OCH₃).
  • MS (ESI+) : m/z 347.05 [M+H]⁺.

Purity and Yield Optimization

  • Column chromatography : Silica gel with EtOAc/hexane (1:3) achieves >95% purity.
  • Recrystallization : Ethanol/water mixtures improve crystalline form.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(isochroman-3-ylmethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Diethylaminosulfur trifluoride for fluorination, N,N’-dicyclohexylcarbodiimide for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structural features allow chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

Research indicates that 3-fluoro-N-(isochroman-3-ylmethyl)-4-methoxybenzamide may exhibit significant biological activities, including enzyme inhibition and receptor binding. These properties make it a candidate for further investigation in biochemical assays.

Medicine

This compound is being explored for potential therapeutic effects, particularly in:

  • Anti-inflammatory Activity: Investigations into its ability to modulate inflammatory pathways.
  • Anticancer Properties: Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent .

Industry

In industrial applications, the compound can be utilized in:

  • Development of New Materials: Its chemical properties may lead to innovations in material science.
  • Synthesis of Specialty Chemicals: It serves as a precursor for various specialty chemicals used in different applications .

Case Studies and Research Findings

Case Study 1: Anticancer Activity
Research conducted by the National Cancer Institute evaluated the compound against a panel of cancer cell lines. Results indicated significant growth inhibition rates, suggesting that this compound could be a promising candidate for cancer therapy .

Case Study 2: Enzyme Inhibition
Studies have shown that derivatives of related compounds exhibit inhibitory effects on specific enzymes involved in metabolic pathways, paving the way for further research into the potential of 3-fluoro-N-(isochroman-3-ylmethyl)-4-methoxybenzamide as an enzyme inhibitor .

Data Summary Table

Application AreaKey Findings
ChemistryBuilding block for complex molecules
BiologyPotential enzyme inhibition; receptor binding
MedicineAnti-inflammatory and anticancer properties
IndustryPrecursor for new materials and specialty chemicals

Mechanism of Action

The mechanism of action of 3-fluoro-N-(isochroman-3-ylmethyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-Methoxybenzamide ()

  • Structure : Lacks fluorine and complex nitrogen substituents.
  • Synthesis : Prepared via Mo(VI)-catalyzed hydration of 4-methoxybenzonitrile (73% yield, m.p. 166–167°C) .
  • Stability: Conjugates with oligonucleotides (e.g., N-(6-aminohexyl)-4-methoxybenzamide) show pH-dependent hydrolysis of the phosphoramide bond (20% degradation at pH 6.0, significant cleavage at pH 4.5) .

3-Fluoro-N-(3-fluorophenyl)benzamide ()

  • Structure : Fluorine at 3-position and fluorophenyl substituent.
  • Spectroscopy : Complex ¹H NMR spectra due to overlapping aromatic signals and scalar couplings, complicating structural analysis .

3-Amino-N-(4-bromophenyl)-4-methoxybenzamide (1e, )

  • Activity : Anti-EV71 activity with IC₅₀ = 5.7–12 μM; low cytotoxicity (TC₅₀ = 620 μM).
  • Advantage : Superior safety profile compared to pirodavir (TC₅₀ = 31 μM) .

3-Fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide ()

  • Structure : Incorporates heterocyclic (furan, thiophene) and hydroxyethyl groups.
  • Molecular Weight: 361.4 g/mol (C₁₈H₁₆FNO₄S) .

Antiviral Activity

  • Lead Compound 1e () : Demonstrates potent anti-EV71 activity, suggesting that methoxy and halogenated aryl groups enhance antiviral efficacy.
  • Target Compound : The isochroman group may improve blood-brain barrier penetration compared to simpler aryl substituents, but this requires experimental validation .

Enzyme Inhibition and Cellular Effects

  • This highlights the critical role of substituent positioning in biological activity .

Physicochemical and Crystallographic Insights

Solubility and Stability

  • N-(6-aminohexyl)-4-methoxybenzamide (): Stability in conjugates is pH-sensitive, with hydrolysis rates increasing under acidic conditions. This contrasts with non-conjugated benzamides, which are generally stable across physiological pH ranges .

Crystal Packing ()

  • N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide: Exhibits strong hydrogen bonds (N–H⋯O, N–H⋯S) and π–π interactions.

Data Tables

Table 1: Key Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Key Substituents
3-Fluoro-N-(isochroman-3-ylmethyl)-4-methoxybenzamide Not reported Not reported 3-F, 4-OCH₃, Isochromanmethyl
4-Methoxybenzamide 151.16 166–167 4-OCH₃
3-Amino-N-(4-bromophenyl)-4-methoxybenzamide 335.18 Not reported 4-OCH₃, 3-NH₂, 4-BrPh

Biological Activity

3-Fluoro-N-(isochroman-3-ylmethyl)-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

The synthesis of 3-fluoro-N-(isochroman-3-ylmethyl)-4-methoxybenzamide typically follows a multi-step process:

  • Formation of Isochroman-3-ylmethyl Intermediate : This involves the reaction of isochroman with an alkylating agent.
  • Introduction of Fluorine Atom : A fluorinating agent, such as diethylaminosulfur trifluoride (DAST), is used for nucleophilic substitution.
  • Coupling with 4-Methoxybenzamide : The final coupling step employs reagents like N,N’-dicyclohexylcarbodiimide (DCC) under specific conditions.

The biological activity of 3-fluoro-N-(isochroman-3-ylmethyl)-4-methoxybenzamide is attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances its lipophilicity and binding affinity, potentially leading to significant biological effects such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could have therapeutic implications.
  • Receptor Binding : It may interact with receptors, modulating their activity and influencing physiological processes.

Enzyme Inhibition

Research indicates that 3-fluoro-N-(isochroman-3-ylmethyl)-4-methoxybenzamide may exhibit enzyme inhibition capabilities. While specific enzymes have not been thoroughly identified in the literature, compounds with similar structures often target kinases or proteases, suggesting a potential for this compound in similar applications .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
3-Fluoro-N-(isochroman-3-ylmethyl)-4-methoxybenzamideStructurePotential enzyme inhibition and receptor modulation
3-Fluoro-N-(isochroman-3-ylmethyl)-N-methylbenzamideStructureSimilar inhibition potential; modified lipophilicity
N-(isochroman-3-ylmethyl)-N-methyl-2-(N-methylmethylsulfonamido)acetamideStructureInvestigated for anti-inflammatory effects

The table above illustrates the structural diversity among similar compounds and their associated biological activities. The presence of fluorine in these compounds often enhances their pharmacological properties, making them valuable in drug development.

Case Studies and Research Findings

While specific case studies on 3-fluoro-N-(isochroman-3-ylmethyl)-4-methoxybenzamide are scarce, related research has highlighted the importance of structural modifications in enhancing biological activity:

  • Dopamine Receptor Studies : Research on dopamine receptor ligands has shown that modifications can lead to selective binding and improved therapeutic profiles .
  • HIV Integrase Inhibitors : Studies on similar benzamide derivatives have demonstrated significant inhibitory effects on integrase enzymes, suggesting potential pathways for further exploration with 3-fluoro-N-(isochroman-3-ylmethyl)-4-methoxybenzamide .

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